methyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate
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Overview
Description
Methyl {[5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl]thio}acetate is a complex organic compound with a unique structure that combines several heterocyclic systems
Preparation Methods
The synthesis of Methyl {[5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl]thio}acetate involves multiple steps, typically starting with the formation of the thieno[2,3-c]isoquinoline core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the morpholinyl group and the thioacetate moiety are subsequent steps that require specific reagents and conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Methyl {[5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl]thio}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the conditions and reagents used. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may exhibit pharmacological properties that can be harnessed for therapeutic purposes.
Industry: Its chemical properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Methyl {[5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl]thio}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-c]isoquinoline derivatives and morpholinyl-containing molecules. Compared to these compounds, Methyl {[5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl]thio}acetate is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds include:
- Thieno[2,3-c]isoquinoline derivatives
- Morpholinyl-containing molecules
This compound’s uniqueness lies in its ability to combine the properties of these different functional groups, making it a versatile and valuable molecule for scientific research and industrial applications.
Properties
Molecular Formula |
C20H22N4O3S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate |
InChI |
InChI=1S/C20H22N4O3S2/c1-26-14(25)10-28-20-17-16(21-11-22-20)15-12-4-2-3-5-13(12)18(23-19(15)29-17)24-6-8-27-9-7-24/h11H,2-10H2,1H3 |
InChI Key |
MBIKWKCJOBYLIT-UHFFFAOYSA-N |
SMILES |
COC(=O)CSC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCOCC5 |
Canonical SMILES |
COC(=O)CSC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCOCC5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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